4-(2-(3,5-Difluorophenoxy)ethyl)piperidine
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Overview
Description
4-(2-(3,5-Difluorophenoxy)ethyl)piperidine is an organic compound with the molecular formula C13H17F2NO It features a piperidine ring substituted with a 2-(3,5-difluorophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorophenol and 2-chloroethylamine.
Etherification: 3,5-difluorophenol is reacted with 2-chloroethylamine in the presence of a base such as potassium carbonate to form 2-(3,5-difluorophenoxy)ethylamine.
Piperidine Formation: The 2-(3,5-difluorophenoxy)ethylamine is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,5-Difluorophenoxy)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the piperidine ring or the aromatic ring, depending on the conditions.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced piperidine derivatives or de-fluorinated aromatic compounds.
Substitution: Substituted aromatic derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a building block for more complex industrial chemicals.
Mechanism of Action
The mechanism of action for 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the difluorophenoxy group could enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3,5-Dichlorophenoxy)ethyl)piperidine: Similar structure but with chlorine atoms instead of fluorine.
4-(2-(3,5-Dimethoxyphenoxy)ethyl)piperidine: Contains methoxy groups instead of fluorine atoms.
4-(2-(3,5-Dimethylphenoxy)ethyl)piperidine: Features methyl groups in place of fluorine atoms.
Uniqueness
4-(2-(3,5-Difluorophenoxy)ethyl)piperidine is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance metabolic stability and alter the electronic properties of the molecule, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[2-(3,5-difluorophenoxy)ethyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-11-7-12(15)9-13(8-11)17-6-3-10-1-4-16-5-2-10/h7-10,16H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSOEALCKPVMHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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